molecular formula C153H235N41O62S2 B126034 C-Terminally located anterior lobe peptide, lymnaea stagnalis CAS No. 144387-61-1

C-Terminally located anterior lobe peptide, lymnaea stagnalis

Cat. No. B126034
M. Wt: 3704.9 g/mol
InChI Key: FXRKLGZOYQLNCO-KKUYMEDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-Terminally located anterior lobe peptide (CALP) is a neuropeptide found in the pond snail Lymnaea stagnalis. This peptide has been found to play a crucial role in the regulation of feeding behavior, reproduction, and learning and memory in the snail. CALP has also been found to have potential therapeutic applications in the treatment of neurological disorders.

Mechanism Of Action

C-Terminally located anterior lobe peptide, lymnaea stagnalis acts as a neurotransmitter in the snail's nervous system. It binds to specific receptors on the surface of neurons, triggering a series of biochemical reactions that ultimately lead to changes in neuronal activity. C-Terminally located anterior lobe peptide, lymnaea stagnalis has been found to modulate the release of other neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of feeding behavior and reproduction.

Biochemical And Physiological Effects

C-Terminally located anterior lobe peptide, lymnaea stagnalis has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of insulin in the pancreas, which could be beneficial in the treatment of diabetes. C-Terminally located anterior lobe peptide, lymnaea stagnalis has also been found to stimulate the release of gonadotropin-releasing hormone (GnRH), which is involved in the regulation of reproduction.

Advantages And Limitations For Lab Experiments

C-Terminally located anterior lobe peptide, lymnaea stagnalis has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for laboratory experiments. C-Terminally located anterior lobe peptide, lymnaea stagnalis is also highly selective for its target receptors, making it a useful tool for studying specific neuronal pathways. However, there are also limitations to using C-Terminally located anterior lobe peptide, lymnaea stagnalis in laboratory experiments. Its effects may be species-specific, meaning that results obtained in one animal model may not be applicable to other animals or humans. Additionally, C-Terminally located anterior lobe peptide, lymnaea stagnalis may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on C-Terminally located anterior lobe peptide, lymnaea stagnalis. One area of interest is the development of C-Terminally located anterior lobe peptide, lymnaea stagnalis-based therapies for neurological disorders. Researchers are also interested in studying the effects of C-Terminally located anterior lobe peptide, lymnaea stagnalis on other physiological systems, such as the immune system and the cardiovascular system. Another area of interest is the development of new C-Terminally located anterior lobe peptide, lymnaea stagnalis analogs with improved pharmacological properties, such as increased potency or longer half-life.
Conclusion
C-Terminally located anterior lobe peptide (C-Terminally located anterior lobe peptide, lymnaea stagnalis) is a neuropeptide found in the pond snail Lymnaea stagnalis. It has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. C-Terminally located anterior lobe peptide, lymnaea stagnalis acts as a neurotransmitter in the snail's nervous system, modulating the release of other neurotransmitters and ultimately leading to changes in neuronal activity. C-Terminally located anterior lobe peptide, lymnaea stagnalis has several advantages as a research tool, but also has limitations. Future research on C-Terminally located anterior lobe peptide, lymnaea stagnalis will focus on developing new therapies for neurological disorders and studying its effects on other physiological systems.

Synthesis Methods

C-Terminally located anterior lobe peptide, lymnaea stagnalis is synthesized by a combination of solid-phase peptide synthesis and solution-phase peptide synthesis. The peptide is synthesized in a stepwise manner, with each amino acid added to the growing peptide chain using a coupling agent. The final product is purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

C-Terminally located anterior lobe peptide, lymnaea stagnalis has been extensively studied for its potential therapeutic applications. Researchers have found that C-Terminally located anterior lobe peptide, lymnaea stagnalis can stimulate the growth of new neurons in the brain, which could be beneficial in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. C-Terminally located anterior lobe peptide, lymnaea stagnalis has also been found to improve learning and memory in animal models, making it a potential treatment for cognitive disorders.

properties

CAS RN

144387-61-1

Product Name

C-Terminally located anterior lobe peptide, lymnaea stagnalis

Molecular Formula

C153H235N41O62S2

Molecular Weight

3704.9 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[2-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C153H235N41O62S2/c1-11-71(6)121(149(253)179-88(36-44-113(213)214)132(236)175-86(34-42-111(209)210)131(235)174-85(33-40-105(157)202)130(234)171-84(21-16-50-161-153(159)160)128(232)166-72(7)123(227)165-73(8)124(228)181-97(58-118(223)224)143(247)188-101(67-257)127(231)164-60-107(204)162-61-108(205)169-91(39-47-116(219)220)151(255)194-52-18-23-104(194)152(256)193-51-17-22-103(193)147(251)185-95(56-106(158)203)140(244)187-100(66-198)144(248)168-78(63-195)28-41-110(207)208)191-134(238)83(20-13-15-49-155)173-138(242)93(54-76-24-29-79(200)30-25-76)182-133(237)87(35-43-112(211)212)177-141(245)96(57-117(221)222)180-125(229)74(9)167-148(252)120(70(4)5)190-135(239)89(37-45-114(215)216)176-129(233)82(19-12-14-48-154)172-137(241)92(53-69(2)3)186-150(254)122(75(10)199)192-136(240)90(38-46-115(217)218)178-146(250)102(68-258)189-139(243)94(55-77-26-31-80(201)32-27-77)183-142(246)98(59-119(225)226)184-145(249)99(65-197)170-109(206)62-163-126(230)81(156)64-196/h24-27,29-32,63,69-75,78,81-104,120-122,196-201,257-258H,11-23,28,33-62,64-68,154-156H2,1-10H3,(H2,157,202)(H2,158,203)(H,162,204)(H,163,230)(H,164,231)(H,165,227)(H,166,232)(H,167,252)(H,168,248)(H,169,205)(H,170,206)(H,171,234)(H,172,241)(H,173,242)(H,174,235)(H,175,236)(H,176,233)(H,177,245)(H,178,250)(H,179,253)(H,180,229)(H,181,228)(H,182,237)(H,183,246)(H,184,249)(H,185,251)(H,186,254)(H,187,244)(H,188,247)(H,189,243)(H,190,239)(H,191,238)(H,192,240)(H,207,208)(H,209,210)(H,211,212)(H,213,214)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H,223,224)(H,225,226)(H4,159,160,161)/t71-,72-,73-,74-,75+,78-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,120-,121-,122-/m0/s1

InChI Key

FXRKLGZOYQLNCO-KKUYMEDOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C=O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)N

Other CAS RN

144387-61-1

sequence

SGSDYCETLKEVADEYKIEEQRAADCGGEPPNSE

synonyms

C-terminally located anterior lobe peptide, Lymnaea stagnalis
CALP peptide

Origin of Product

United States

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